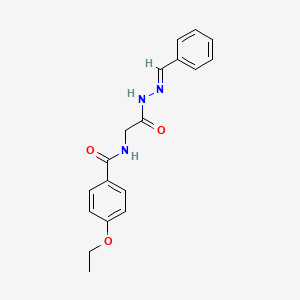
Benzoic acid, 4-(3,4,5-trimethoxybenzamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trimethoxybenzamido)benzoesäure ist eine organische Verbindung, die zur Klasse der Benzoesäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Benzoesäureeinheit aus, die mit einer 3,4,5-Trimethoxybenzamidogruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3,4,5-Trimethoxybenzamido)benzoesäure umfasst typischerweise die Reaktion von 3,4,5-Trimethoxybenzoesäure mit einem geeigneten Amin unter bestimmten Bedingungen. Eine übliche Methode ist die Kondensationsreaktion zwischen 3,4,5-Trimethoxybenzoesäure und 4-Aminobenzoesäure in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 4-(3,4,5-Trimethoxybenzamido)benzoesäure ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Der Prozess beinhaltet die gleiche Kondensationsreaktion, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under specific conditions. One common method is the condensation reaction between 3,4,5-trimethoxybenzoic acid and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzoic acid, 4-(3,4,5-trimethoxybenzamido)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3,4,5-Trimethoxybenzamido)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Reagenzien wie Salpetersäure (HNO3) zur Nitrierung und Halogene (Cl2, Br2) zur Halogenierung.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Formen.
Substitution: Nitrobenzoesäuren, halogenierte Benzoesäuren und andere substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trimethoxybenzamido)benzoesäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, beispielsweise bei der Entwicklung neuer Medikamente und Arzneimittel.
Wirkmechanismus
Der Wirkmechanismus von 4-(3,4,5-Trimethoxybenzamido)benzoesäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und somit eine krebshemmende Wirkung entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-(3,4,5-Trimethoxybenzamido)benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3,4,5-Trimethoxybenzoesäure: Ein Vorläufer bei der Synthese der Verbindung, bekannt für seine Verwendung in der organischen Synthese und als Reagenz.
4-Aminobenzoesäure: Ein weiterer Vorläufer, der häufig bei der Synthese verschiedener Benzoesäurederivate verwendet wird.
Gallussäure-trimethylether:
Die Einzigartigkeit von 4-(3,4,5-Trimethoxybenzamido)benzoesäure liegt in ihrem spezifischen Substitutionsschema und den daraus resultierenden Eigenschaften, die sie für eine breite Palette von Anwendungen geeignet machen.
Eigenschaften
CAS-Nummer |
54057-51-1 |
|---|---|
Molekularformel |
C17H17NO6 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
4-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-13-8-11(9-14(23-2)15(13)24-3)16(19)18-12-6-4-10(5-7-12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
CSHJCFPMERZZTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)



![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)





